

4-Bromodibenzofuran CAS number 89827-45-2

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Compound of Interest

Compound Name: 4-Bromodibenzofuran

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An In-Depth Technical Guide to **4-Bromodibenzofuran** (CAS: 89827-45-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromodibenzofuran is a halogenated aromatic heterocyclic compound belonging to the dibenzofuran family. Its chemical structure, featuring a bromine atom on the dibenzofuran scaffold, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of **4-Bromodibenzofuran**, including its physicochemical properties, spectral data, and key applications in materials science and potentially in medicinal chemistry. Detailed experimental protocols for its utilization in cross-coupling reactions are presented, alongside a discussion of the known biological activities of related dibenzofuran derivatives.

Chemical and Physical Properties

4-Bromodibenzofuran is a solid at room temperature with a melting point ranging from 67 to 73 °C.^[1] It is characterized by its dibenzo[b,d]furan structure with a bromine substituent at the 4-position.

Table 1: Physicochemical Properties of **4-Bromodibenzofuran**

Property	Value	Reference
CAS Number	89827-45-2	
Molecular Formula	C ₁₂ H ₇ BrO	
Molecular Weight	247.09 g/mol	
Appearance	Solid	[1]
Melting Point	67-73 °C	[1]
Assay	≥97%	[1]

Table 2: Spectroscopic Data of **4-Bromodibenzofuran**

Technique	Data	Reference
¹ H NMR	A spectrum is available, detailed peak assignments would require further analysis.	[2]
¹³ C NMR	No specific data found for 4-Bromodibenzofuran. Data for the parent dibenzofuran is available.	
Mass Spectrometry	No specific data found for 4-Bromodibenzofuran.	
Infrared (IR) Spectroscopy	No specific data found for 4-Bromodibenzofuran.	

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of **4-Bromodibenzofuran** is not readily available in the reviewed literature, a representative synthesis for a similar isomer, 1-bromodibenzofuran, is described in patent literature.[3] This multi-step synthesis starts from o-dihalides and involves an Ullmann reaction, oxidation, and subsequent bromination.[3]

4-Bromodibenzofuran's primary utility lies in its reactivity as an aryl bromide. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex 4-substituted dibenzofuran derivatives. These reactions are fundamental in both materials science and medicinal chemistry.

Experimental Protocols

The following are generalized protocols for key reactions involving **4-Bromodibenzofuran**, based on standard procedures for aryl bromides.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.^{[4][5][6][7][8]}

Objective: To synthesize a 4-aryldibenzofuran derivative from **4-Bromodibenzofuran** and an arylboronic acid.

Materials:

- **4-Bromodibenzofuran**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Phosphine ligand (if not using a pre-formed catalyst)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add **4-Bromodibenzofuran** (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^{[9][10][11][12][13]}

Objective: To synthesize a 4-aminodibenzofuran derivative from **4-Bromodibenzofuran** and an amine.

Materials:

- **4-Bromodibenzofuran**
- Amine (primary or secondary)
- Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
- Phosphine ligand (e.g., BINAP, XPhos)
- Strong base (e.g., NaOt-Bu, K₃PO₄)
- Anhydrous solvent (e.g., toluene, dioxane)

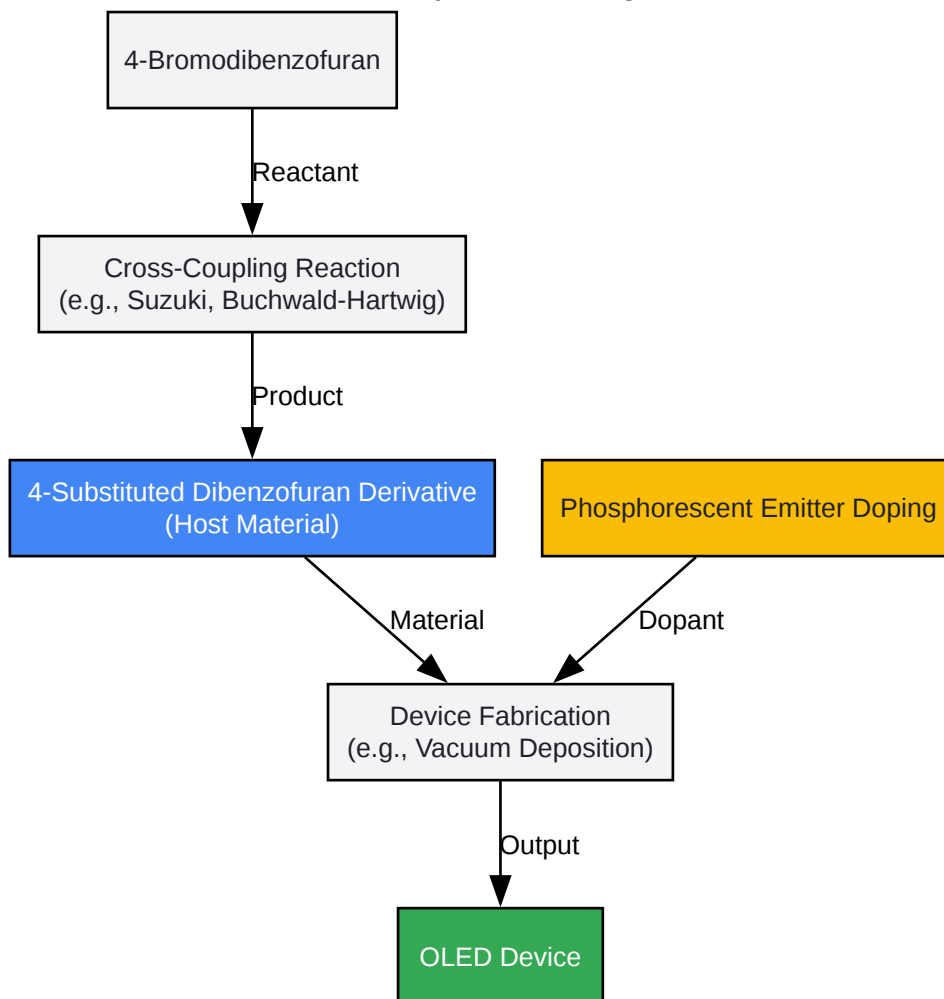
Procedure:

- In a glovebox or under an inert atmosphere, combine **4-Bromodibenzofuran** (1.0 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.2-2.0 eq) in a Schlenk tube.
- Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).
- Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for the necessary duration (monitored by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran derivatives are of significant interest in the development of materials for organic light-emitting diodes (OLEDs) due to their high triplet energy and good thermal stability.^[1]^[14] ^[15] **4-Bromodibenzofuran** serves as a key building block for the synthesis of host materials in phosphorescent OLEDs (PhOLEDs).^[1] The bromine atom allows for the introduction of various functional groups through cross-coupling reactions to tune the electronic properties of the final material.

Workflow for OLED Material Synthesis using 4-Bromodibenzofuran

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Workflow for OLED Material Synthesis

Biological Activity and Potential in Drug Development

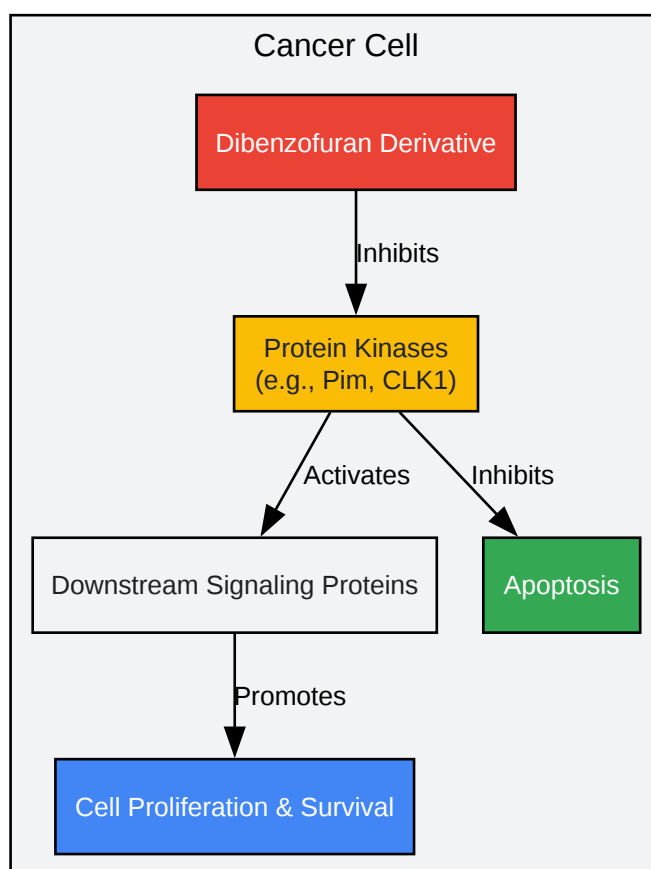
While no specific studies on the biological activity of **4-Bromodibenzofuran** were identified, the broader class of brominated dibenzofurans and dibenzofuran derivatives has been investigated for various biological effects.

Polybrominated dibenzofurans (PBDFs) are known environmental contaminants and share structural similarities with polychlorinated dibenzofurans, which are known to exhibit dioxin-like toxicity.^{[16][17][18]} These toxic effects are often mediated through the aryl hydrocarbon

receptor (AhR) signaling pathway.[19] The biological persistence and metabolism of brominated dibenzofurans have been studied in animal models, with some congeners showing significant bioaccumulation.[20][21]

Conversely, many synthetic dibenzofuran derivatives have been explored for their therapeutic potential, particularly as anticancer agents.[19][22][23][24][25][26] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases such as Pim kinases and CLK1, which are often overexpressed in cancer cells.[23]

Generalized Signaling Pathway for Anticancer Activity of Dibenzofuran Derivatives



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Generalized Anticancer Mechanism

Safety and Handling

4-Bromodibenzofuran is classified as harmful if swallowed and causes serious eye irritation. [1] It may also cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

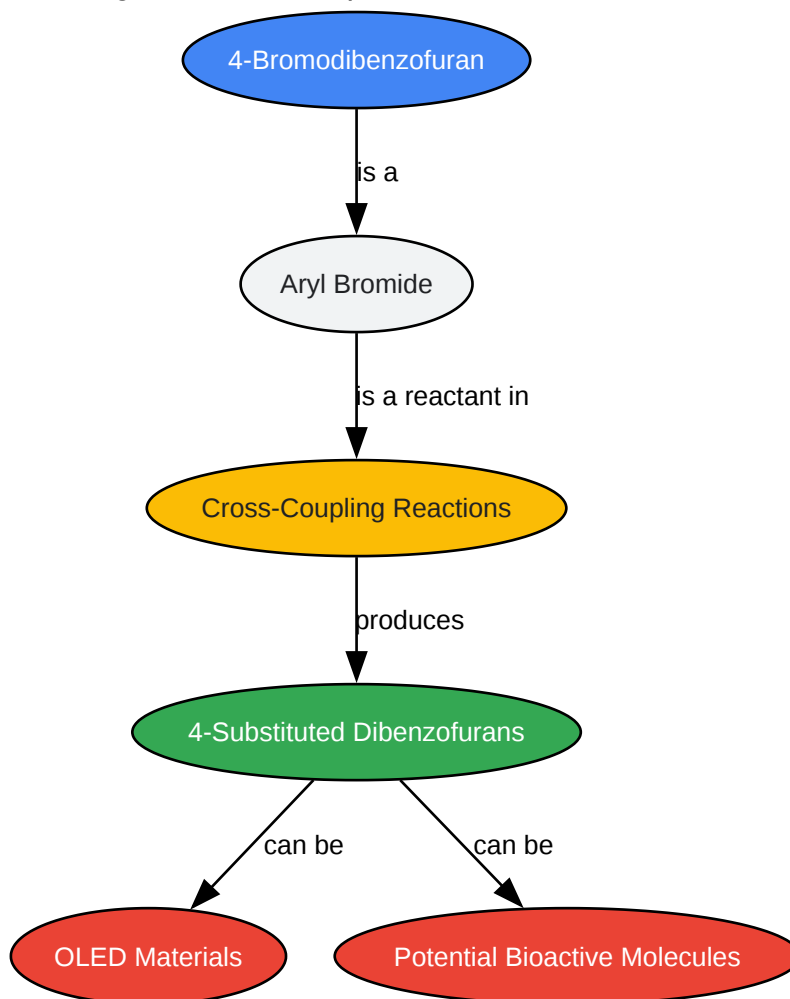
Table 3: Hazard and Precautionary Statements

Code	Statement	Reference
H302	Harmful if swallowed	[1]
H319	Causes serious eye irritation	[1]
H413	May cause long lasting harmful effects to aquatic life	[1]
P273	Avoid release to the environment	[1]
P301 + P312 + P330	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[1]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Conclusion

4-Bromodibenzofuran is a valuable synthetic intermediate with established applications in materials science, particularly in the development of host materials for OLEDs. Its utility stems from the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions. While specific data on its biological activity is lacking, the broader family of dibenzofuran derivatives shows a range of biological effects, from toxicity to potential therapeutic applications as anticancer agents. Further research is needed to fully elucidate the specific properties and potential applications of **4-Bromodibenzofuran** in drug discovery and development.

Logical Relationships of 4-Bromodibenzofuran



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